molecular formula C55H86O24 B190518 Escin CAS No. 11072-93-8

Escin

Katalognummer: B190518
CAS-Nummer: 11072-93-8
Molekulargewicht: 1131.3 g/mol
InChI-Schlüssel: AXNVHPCVMSNXNP-ZELRDNAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Escin, also known as athis compound, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. This compound has been used in traditional medicine for centuries and has gained attention in modern pharmacology for its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Escin is typically extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first defatted using organic solvents such as hexane. The defatted seeds are then subjected to extraction with aqueous alcohol solutions, followed by purification steps involving precipitation, filtration, and chromatography to isolate the this compound saponins .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are processed in a similar manner to the laboratory extraction, but on a larger scale. The defatting, extraction, and purification steps are optimized for efficiency and yield. The final product is a purified mixture of this compound saponins, which can be further processed into various pharmaceutical formulations .

Analyse Chemischer Reaktionen

Types of Reactions

Escin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can yield its aglycone, protoescigenin, and sugar moieties. Oxidation reactions can modify the triterpenoid structure, while esterification can introduce new functional groups to the molecule .

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Escin exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that this compound can modulate inflammatory pathways, particularly by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Case Study: Neuropathic Pain

A recent study employed network pharmacology to explore this compound's mechanisms against neuropathic pain. The research identified core targets such as SRC, MMP9, PTGS2, and MAPK1. This compound was shown to alleviate neuronal inflammation and regulate immune responses through these pathways, demonstrating its potential in managing neuropathic pain effectively .

Anti-Edematous Effects

This compound is widely recognized for its ability to reduce edema. It has been used in clinical settings to treat conditions associated with swelling, such as hematomas and joint sprains.

Clinical Applications

  • Swelling Management : this compound is indicated for the symptomatic treatment of swelling in various conditions, including neck and spine swelling .
  • Post-Surgical Edema : Clinical trials have demonstrated that this compound significantly reduces postoperative edema when administered pre- and post-surgery.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation and metastasis across multiple cancer types.

Case Study: Pancreatic Cancer

In vitro studies conducted on pancreatic cancer cell lines (BxPC-3, AsPC-1, SW1990) revealed that this compound inhibits cell proliferation with half-maximal inhibitory concentration (IC50) values ranging from 14.1 to 17.2 µM. The compound effectively reduced interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) secretion by suppressing NF-κB activity, indicating its potential as an adjunct therapy in cancer treatment .

Vascular Protection

This compound's role in enhancing endothelial function is critical for preventing vascular permeability and improving circulation.

Summary of Applications

The following table summarizes the diverse applications of this compound based on current research findings:

Application AreaMechanism/EffectReferences
Anti-inflammatoryInhibits NF-κB signaling; reduces neuronal inflammation
Anti-edematousReduces swelling in postoperative and injury cases
AnticancerInhibits proliferation and metastasis; affects IL-8 and VEGF levels
Vascular protectionMaintains endothelial integrity; reduces permeability

Wirkmechanismus

Escin exerts its effects through multiple mechanisms. It enhances the tone of veins and reduces capillary permeability, thereby preventing edema formation. This compound also inhibits the activity of enzymes such as hyaluronidase and elastase, which are involved in the breakdown of extracellular matrix components. Additionally, this compound modulates the expression of adhesion molecules and cytokines, reducing inflammation and promoting vascular health .

Vergleich Mit ähnlichen Verbindungen

Escin is unique among triterpenoid saponins due to its specific combination of sugar moieties and aglycone structure. Similar compounds include other saponins such as ginsenosides from ginseng and glycyrrhizin from licorice. While these compounds share some pharmacological properties with this compound, such as anti-inflammatory and anti-edematous effects, this compound is particularly noted for its venotonic properties and its ability to enhance vascular health .

List of Similar Compounds

Biologische Aktivität

Escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention in pharmacological research due to its diverse biological activities. Traditionally recognized for its anti-inflammatory and venotonic properties, recent studies have expanded its potential applications to include anti-cancer effects, neuroprotection, and protective roles in various physiological conditions. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit the expression of pro-inflammatory mediators such as TNF-α and IL-1β, primarily via its glucocorticoid-like activity. This activity involves the upregulation of glucocorticoid receptors (GR), which modulates inflammatory responses without the adverse effects typically associated with glucocorticoids .

Key Findings:

  • In vitro studies revealed that this compound significantly reduced NF-κB activation in endothelial cells, leading to decreased inflammation and improved endothelial function .
  • In animal models, this compound demonstrated a reduction in paw edema and inflammatory cell infiltration, showcasing its potential as a therapeutic agent for inflammatory diseases .

Vascular Protection

This compound's protective effects on vascular endothelial cells are particularly noteworthy. It has been shown to enhance endothelial barrier function and reduce permeability under inflammatory conditions. In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment inhibited hypoxia-induced increases in phospholipase A2 (PLA2) activity and neutrophil adhesion .

Table 1: Effects of this compound on Endothelial Function

ParameterControl GroupThis compound Group (40 μg/mL)Significance (p-value)
Endothelial Cell ProliferationHighLow< 0.01
Neutrophil AdhesionHighLow< 0.01
NF-κB ActivationHighLow< 0.01

Anti-cancer Properties

Recent investigations have identified this compound as a promising candidate in cancer therapy due to its anti-proliferative and anti-metastatic effects across various cancer types. It has been documented to inhibit cell growth in more than 15 different cancers, including breast, lung, and prostate cancers .

Case Study: this compound's Efficacy Against Cancer
In a study examining the effects of this compound on breast cancer cell lines, researchers found that this compound induced apoptosis and inhibited cell migration at concentrations as low as 100 ng/mL. The underlying mechanism involved the downregulation of matrix metalloproteinases (MMPs) and modulation of signaling pathways associated with cell survival .

Neuroprotective Effects

This compound also exhibits neuroprotective properties, particularly in models of neuropathic pain and neuroinflammation. It has been shown to alleviate neuronal inflammation by acting on core targets such as SRC, MMP9, and PTGS2 .

Key Findings:

  • In experimental models of neuropathic pain, this compound administration resulted in reduced pain sensitivity and inflammation markers.
  • The compound's ability to modulate inflammatory pathways suggests potential applications in treating neurodegenerative diseases.

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound is influenced by its complex structure and the presence of multiple isomers. Studies indicate that this compound is rapidly absorbed with varying bioavailability depending on the specific isomer administered. Notably, isomers containing a tigeloyl moiety demonstrate better permeability compared to those with an angeloyl moiety .

Table 2: Pharmacokinetic Properties of this compound Isomers

IsomerAbsorption RateBioavailability (%)Duration of Action
This compound IaRapidHighLong
This compound IbModerateModerateShort
Isothis compound IaRapidHighLong
Isothis compound IbModerateModerateShort

Eigenschaften

CAS-Nummer

11072-93-8

Molekularformel

C55H86O24

Molekulargewicht

1131.3 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1

InChI-Schlüssel

AXNVHPCVMSNXNP-ZELRDNAQSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomerische SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C

Kanonische SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Key on ui other cas no.

6805-41-0
11072-93-8

Piktogramme

Irritant; Environmental Hazard

Synonyme

Aescin
Aescusan
beta Aescin
beta Escin
beta-Aescin
beta-Escin
Escin
Escina
Eskuzan
Fepalitan
Feparil
Flebostasin
Opino
opino biomo
opino-biomo
opinobiomo
Reparil

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.